molecular formula C36H52N6O16 B12750843 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid CAS No. 130260-08-1

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid

Cat. No.: B12750843
CAS No.: 130260-08-1
M. Wt: 824.8 g/mol
InChI Key: UUDIEWDKTWVGEH-UHFFFAOYSA-N
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Description

This compound is characterized by its unique molecular structure, which includes an amino group, a pyrrolidine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds One common synthetic route starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 1-ethylpyrrolidine to yield the desired benzamide derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of oxalic acid in the synthesis process can improve the stability and solubility of the compound.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halogenated compounds.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups, such as halides or azides.

Scientific Research Applications

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino group and the pyrrolidine ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure but with an ethylsulfonyl group.

    5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: Contains a dimethylbenzene moiety instead of a methoxybenzamide.

Uniqueness

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino group, pyrrolidine ring, and methoxybenzamide moiety provides a distinct set of properties that can be leveraged for various applications.

Properties

CAS No.

130260-08-1

Molecular Formula

C36H52N6O16

Molecular Weight

824.8 g/mol

IUPAC Name

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid

InChI

InChI=1S/2C15H23N3O2.3C2H2O4/c2*1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2;3*3-1(4)2(5)6/h2*6-7,9,12H,3-5,8,10,16H2,1-2H3,(H,17,19);3*(H,3,4)(H,5,6)

InChI Key

UUDIEWDKTWVGEH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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